3'-(Methylthio)biphenyl-3-carboxylic acid
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Overview
Description
3’-(Methylthio)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a biphenyl core substituted with a methylthio group at the 3’ position and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylthio)biphenyl-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., methylthiol) reacts with a halogenated biphenyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods for 3’-(Methylthio)biphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3’-(Methylthio)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3’-(Methylthio)biphenyl-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-(Methylthio)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-(Methylthio)biphenyl-3-carboxylic acid: Similar structure but with the methylthio group at the 2’ position.
3’-(Methylthio)biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
Uniqueness
3’-(Methylthio)biphenyl-3-carboxylic acid is unique due to the specific positioning of the methylthio and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to its isomers .
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYOLHQFXAEDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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